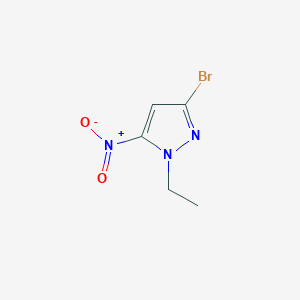

3-Bromo-1-ethyl-5-nitro-1H-pyrazole

Beschreibung

3-Bromo-1-ethyl-5-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a bromo group at position 3, an ethyl group at position 1, and a nitro group at position 5. The pyrazole core (C₃H₄N₂) provides a planar aromatic structure, while the substituents modulate its electronic, steric, and reactivity profiles. The nitro group acts as a strong electron-withdrawing moiety, enhancing electrophilic substitution reactions at the brominated site, whereas the ethyl group contributes to lipophilicity and steric bulk .

Eigenschaften

Molekularformel |

C5H6BrN3O2 |

|---|---|

Molekulargewicht |

220.02 g/mol |

IUPAC-Name |

3-bromo-1-ethyl-5-nitropyrazole |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3 |

InChI-Schlüssel |

UGYLDZRJKIEDKL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CC(=N1)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Brom-1-ethyl-5-nitro-1H-pyrazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von 3-Brom-1-ethyl-1H-pyrazol mit Salpetersäure, um die Nitrogruppe an der 5-Position einzuführen. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 3-Brom-1-ethyl-5-nitro-1H-pyrazol großtechnische Batch-Reaktionen unter Verwendung ähnlicher Synthesewege umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig automatisierte Systeme für die präzise Steuerung von Reaktionsparametern eingesetzt werden. Lösungsmittelrückgewinnung und Abfallmanagement sind integrale Bestandteile des industriellen Produktionsprozesses, um die Umweltkonformität zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Brom-1-ethyl-5-nitro-1H-pyrazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle, antifungale und krebshemmende Eigenschaften.

Industrie: Verwendet bei der Produktion von Pflanzenschutzmitteln, Farbstoffen und anderen Spezialchemikalien.

Wirkmechanismus

Der Wirkmechanismus von 3-Brom-1-ethyl-5-nitro-1H-pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu antimikrobiellen oder krebshemmenden Wirkungen führen. Das Bromatom und die Ethylgruppe tragen zur Bindungsaffinität und Spezifität der Verbindung gegenüber ihren Zielmolekülen bei.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-ethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Bromo-1-ethyl-5-nitro-1H-pyrazole and related pyrazole derivatives:

Key Comparisons:

Substituent Effects :

- The nitro group in the target compound increases electrophilicity at the brominated position compared to methyl or carboxylic acid substituents, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings) .

- Ethyl and phenyl groups enhance solubility in organic solvents, whereas carboxylic acid derivatives exhibit higher aqueous solubility .

Reactivity :

Analytical Data :

- LC/MS analysis of analogs (e.g., m/z 317 in Example 5.20) suggests that the target compound’s molecular ion peak would differ significantly due to its nitro and ethyl groups .

Biologische Aktivität

3-Bromo-1-ethyl-5-nitro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a bromine atom, an ethyl group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore the biological activity of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole, highlighting its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

The molecular formula of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole is with a molar mass of approximately 220.02 g/mol. The compound features a five-membered pyrazole ring with the following substituents:

- Bromine (Br) at the 3-position

- Ethyl group (C2H5) at the 1-position

- Nitro group (NO2) at the 5-position

Physical Properties

| Property | Value |

|---|---|

| Density | 1.88 g/cm³ (predicted) |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and nitro substituents enhance its capacity to form hydrogen bonds and participate in various intermolecular interactions. Research indicates that pyrazole derivatives can modulate enzyme activities and receptor bindings, making them candidates for pharmacological applications .

Antimicrobial Activity

Studies have demonstrated that 3-Bromo-1-ethyl-5-nitro-1H-pyrazole exhibits antimicrobial properties against various pathogens. For instance, in a controlled study involving laboratory mice inoculated with E. coli and Streptococcus pyogenes , the compound was administered in subcutaneous doses, resulting in significant survival rates compared to untreated controls .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole has also been explored. Compounds with similar structural features have shown efficacy in reducing inflammatory markers in vivo, suggesting that this pyrazole derivative may possess similar properties through inhibition of pro-inflammatory cytokines .

In Vivo Studies

A series of experiments were conducted on poultry to evaluate the efficacy of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole as an antimicrobial agent. In these studies, chicks were treated with medicated feed containing varying concentrations of the compound prior to being challenged with pathogens. Results indicated that certain concentrations significantly reduced the severity of lesions associated with infections compared to untreated controls .

Comparative Analysis with Similar Compounds

Research has also focused on comparing the biological activity of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole with other pyrazole derivatives. The following table summarizes key differences:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 3-Bromo-1-methyl-1H-pyrazole | Moderate | Methyl substitution reduces steric hindrance |

| 3,5-Dibromo-1-ethyl-1H-pyrazole | High | Increased reactivity due to multiple bromine atoms |

| 4-Nitro-3-bromo-1H-pyrazole | Low | Different electronic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.